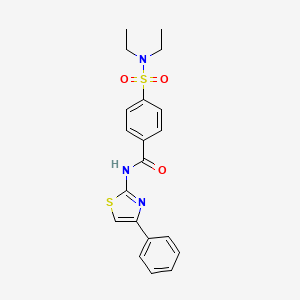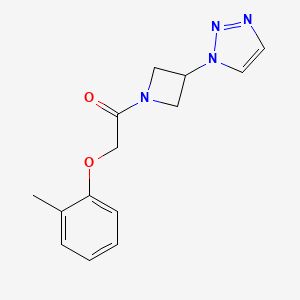![molecular formula C19H18ClN3O4S B2931821 N5-(3-chloro-4-methylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide CAS No. 1251696-24-8](/img/structure/B2931821.png)
N5-(3-chloro-4-methylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring and a pyrrolidine ring . Pyridine is a basic heterocyclic organic compound, similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The pyrrolidine ring is a common feature in many pharmaceuticals and is known for its versatility in drug discovery .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the three-dimensional structure of the molecule, and its stereochemistry can influence the compound’s biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The pyrrolidine ring can undergo various reactions, including ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyridine is a polar molecule and is often used as a solvent in organic chemistry .Applications De Recherche Scientifique
Heterocyclic Chemistry and Material Synthesis
- Heterocyclic compounds similar to the query compound are integral in the development of new materials with unique properties. For instance, thieno[2,3-b]pyridine derivatives have been synthesized and explored for their potential applications in electronics and photonics due to their interesting electronic properties (Bakhite et al., 2005). The research in this domain focuses on the synthesis of novel compounds that could serve as building blocks for advanced materials.
Pharmaceutical Applications
- Compounds featuring similar structural motifs have been evaluated for their antimicrobial activities, suggesting potential applications in developing new antimicrobial agents. For example, new pyridothienopyrimidines and pyridothienotriazines have demonstrated in vitro antimicrobial activities (Abdel-rahman et al., 2002). This indicates that compounds with similar structures could be valuable in medicinal chemistry for creating new treatments against resistant microbial strains.
Chemical Synthesis and Catalysis
- The synthetic versatility of compounds featuring thieno[2,3-b]pyridine and related heterocycles is of great interest in catalysis and synthetic chemistry. They serve as key intermediates in the synthesis of more complex molecules with potential applications ranging from catalysis to biological activity modulation (Quiroga et al., 1999). Researchers are continually exploring the reactivity of these heterocycles to expand the toolkit available for complex molecule synthesis.
Advanced Functional Materials
- The incorporation of such heterocyclic structures into polymers and other macromolecules has been explored to modify material properties, such as thermal stability, electronic characteristics, and solubility. This research area aims to develop new materials for applications in electronics, coatings, and advanced composites (Yang & Lin, 1995). The detailed study of these compounds contributes to a better understanding of how structural modifications influence material properties.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-N-(3-chloro-4-methylphenyl)-4-hydroxy-2-N,2-N,3-trimethyl-6-oxo-7H-thieno[2,3-b]pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-8-5-6-10(7-11(8)20)21-16(25)13-14(24)12-9(2)15(19(27)23(3)4)28-18(12)22-17(13)26/h5-7H,1-4H3,(H,21,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIPUOHVRYKYTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(NC2=O)SC(=C3C)C(=O)N(C)C)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2,5-difluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2931742.png)

![N,N-Dipropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)


![methyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B2931750.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-methylbenzenecarboxylate](/img/structure/B2931756.png)
![4-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B2931758.png)
![Pyrido[2,3-D]pyridazin-5(6H)-one](/img/structure/B2931759.png)
![2-[(3-methylphenoxy)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]furan-3-carboxamide](/img/structure/B2931760.png)
![2-((4-chlorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2931761.png)